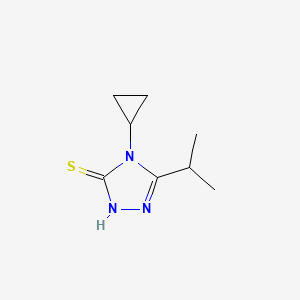

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H13N3S . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in the ring structure .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Molecular Structure Analysis

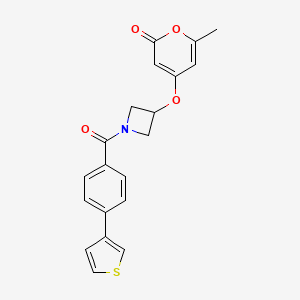

The molecular structure of “4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES stringSc1nnc([nH]1)C2CC2 . This indicates that the compound contains a cyclopropyl group attached to the 4-position of the 1,2,4-triazole ring, and an isopropyl group attached to the 5-position .

科学的研究の応用

Antifungal Agents

Compounds containing the 1,2,4-triazole-thioether moiety, such as 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated as potential antifungal agents . These compounds have shown good inhibitory activity against various fungi, including Physalospora piricola .

Anticancer Agents

1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . Some of these compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol, a compound similar to 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .

Synthesis of Biologically Active Compounds

1,2,4-triazole derivatives have been used in the synthesis of biologically active compounds . These compounds have been synthesized using alternative energy sources, such as ultrasonic irradiation .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which can be synthesized using 1,2,4-triazole compounds, have shown anti-inflammatory and analgesic activities .

特性

IUPAC Name |

4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUIKMATRQJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)

![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)

![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)

![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)